5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
Description
This compound is a benzoic acid derivative with a unique structural architecture, combining a morpholine ring at position 2 of the benzene core and a substituted benzylamino group at position 4. The benzyl substituent features a 3-methoxy group and a 4-(thiophen-2-yl methoxy) group, introducing both lipophilic (thiophene) and hydrogen-bonding (morpholine) functionalities.
Properties
IUPAC Name |
5-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-29-23-13-17(4-7-22(23)31-16-19-3-2-12-32-19)15-25-18-5-6-21(20(14-18)24(27)28)26-8-10-30-11-9-26/h2-7,12-14,25H,8-11,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPYHWNFYFBSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds The next step involves the formation of the benzoic acid derivative, which is then coupled with the morpholine ring through an amide bond formation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives.
Scientific Research Applications
5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs identified in the literature, focusing on core scaffolds , substituents , and functional group variations .
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: The thiophene-methoxy group in the target compound may enhance lipophilicity and π-π interactions compared to phenyl or biphenyl analogs (e.g., 4-{2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID) . Thiophene’s electron-rich nature could improve binding to hydrophobic enzyme pockets. Morpholine (common in all except the tetrazole analog) likely improves aqueous solubility due to its polar oxygen atom, a critical feature for oral bioavailability .
Functional Group Variations: The free carboxylic acid in the target compound and 4-{2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID contrasts with the methyl ester in METHYL 5-FORMYL-2-(MORPHOLIN-4-YL)BENZOATE. Free acids typically exhibit higher plasma protein binding but lower cell permeability .
Metabolic and Toxicity Profiles: While specific data are absent, compounds with thiophene (target compound) may undergo oxidative metabolism via cytochrome P450 enzymes, whereas phenoxy groups (e.g., 5-METHOXY-2-[(4-PHENOXYPHENYL)AMINO]BENZOIC ACID) are prone to glucuronidation .
Biological Activity
The compound 5-[({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Morpholine ring
- Methoxy and thiophene substituents
- Benzoic acid moiety
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its cytotoxicity against various cancer cell lines:
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, increasing pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Tubulin Inhibition : The compound acts as a potent inhibitor of tubulin polymerization, which is essential for mitosis and cellular division, thereby contributing to its anticancer effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Morpholine Substitution : The presence of the morpholine ring significantly enhances cytotoxicity compared to other substituents like phenyl or sulfonamide groups .
- Methoxy Groups : The methoxy substituents on the phenyl ring improve solubility and bioavailability, contributing to enhanced anticancer activity .
- Thiophene Influence : Incorporation of thiophene moieties has been associated with improved binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction, supporting its potential as a therapeutic agent against various cancers.
- Combination Therapy : When used in combination with established chemotherapeutics, this compound demonstrated synergistic effects, leading to reduced side effects and improved therapeutic outcomes.
Q & A
Basic Synthesis and Characterization
Q1: What are the critical steps for synthesizing 5-[({3-methoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid, and how can reaction conditions be optimized? A:
- Step 1: Introduce the methoxyphenoxy group via nucleophilic substitution of the benzoic acid core with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Functionalize the amino group via reductive amination using sodium cyanoborohydride to couple the substituted benzylamine intermediate .
- Step 3: Purify intermediates using column chromatography (silica gel, hexane/EtOH gradient) to minimize impurities .
- Optimization: Use high-throughput screening to identify ideal solvent systems (e.g., DMF vs. THF) and reaction temperatures (45–60°C) .
Q2: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize? A:
- 1H NMR: Focus on aromatic protons (δ 6.8–8.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and thiophene protons (δ 7.2–7.4 ppm) .
- LC-MS: Confirm molecular weight ([M+H]+ expected at ~480–500 Da) and purity (>95%) .
- FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Reactivity and Stability
Q3: How does the thiophene-methoxy substituent influence the compound’s stability under oxidative or reductive conditions? A:
- Oxidation: The thiophene ring is prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity. Use antioxidants (e.g., BHT) during storage .
- Reduction: The morpholine ring and tertiary amine are stable under mild reducing conditions (e.g., NaBH₄), but the benzoic acid group may require protection (e.g., methyl ester) .
- Methodological Note: Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Q4: Can the methoxy groups undergo demethylation under physiological conditions, and how can this be tested experimentally? A:
- Risk: Methoxy groups on the phenyl ring may undergo enzymatic demethylation (e.g., cytochrome P450).
- Testing: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Control: Use deuterated methoxy groups (e.g., CD₃O-) to track demethylation pathways .
Advanced Experimental Design
Q5: How can factorial design be applied to optimize the synthesis yield while minimizing byproduct formation? A:
- Variables: Test temperature (40–70°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.1–1.0 equiv) .
- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables and predict optimal conditions .
- Validation: Confirm reproducibility across three independent batches .
Q6: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound? A:
- Pharmacokinetic Profiling: Assess bioavailability (e.g., Cmax, AUC) and tissue distribution to identify metabolic bottlenecks .
- Metabolite Identification: Compare in vitro (hepatocyte assays) and in vivo (plasma/tissue samples) metabolite profiles .
- Dose Adjustment: Use allometric scaling (e.g., body surface area) to refine in vivo dosing regimens .
Theoretical and Mechanistic Insights
Q7: How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)? A:
- Target Selection: Prioritize receptors with known affinity for benzoic acid derivatives (e.g., COX-2, PPARγ) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding .
- Validation: Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Q8: What computational methods are suitable for analyzing electronic effects of the thiophene-methoxy group on the compound’s reactivity? A:
- DFT Calculations: Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., Gaussian 09, B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .
- MD Simulations: Model solvation effects (explicit water) to assess stability in physiological environments .
Methodological Frameworks
Q9: How should researchers integrate this compound into a broader theoretical framework for drug discovery? A:
- Hypothesis-Driven Design: Link the compound’s structure to a disease pathway (e.g., inflammation via COX-2 inhibition) using SAR databases (e.g., ChEMBL) .
- Multi-Omics Integration: Combine transcriptomic data (e.g., RNA-seq) with proteomic profiling to identify off-target effects .
Q10: What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
